physicochemical properties of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
physicochemical properties of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
Introduction: Beyond the Structure
In modern drug discovery, the journey from a promising molecular structure to a viable therapeutic agent is governed by a complex interplay of biochemical interactions and physical realities. A compound's efficacy is not merely a function of its ability to bind to a target; it is critically dependent on its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, a molecule of interest within the broader class of amino alcohols which are prevalent in medicinal chemistry.[1]
This document moves beyond a simple data sheet to offer a deeper, field-proven perspective. We will explore the core physicochemical characteristics of this compound, explain the causality behind the experimental methods used for their determination, and frame this knowledge within the rigorous context of pharmaceutical quality control and drug development.[2][3] The objective is to equip researchers with the foundational knowledge required to make informed decisions about the potential of this and structurally related molecules.
Part 1: Core Molecular and Physical Identity
The foundational step in characterizing any potential drug candidate is to establish its unambiguous identity and fundamental physical properties. These data serve as the bedrock for all subsequent experimental work, from formulation to toxicological assessment.
Chemical Identity and Structure
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is an aromatic amino alcohol. Its structure features a dichlorinated phenyl ring linked via a secondary amine to an ethanol moiety. This specific arrangement of functional groups is key to its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | 2-[(3,5-dichlorophenyl)amino]ethan-1-ol | N/A |
| CAS Number | 1020955-30-9 | [4][5] |
| Molecular Formula | C₈H₉Cl₂NO | [5] |
| Molecular Weight | 206.07 g/mol | [5] |
| SMILES | OCCNc1cc(Cl)cc(Cl)c1 | [5] |
| InChI | InChI=1/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)11-1-2-12/h3-5,11-12H,1-2H2 | [5] |
Note: It is critical to distinguish this compound from its isomers, such as 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol[6] or 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol, as the position of the functional groups dramatically alters physicochemical and biological properties.
Physical Properties
While specific, experimentally-verified data for the melting point and boiling point of this exact isomer are not widely published, data from closely related isomers suggest it exists as a solid powder at room temperature. These parameters are not merely trivial data points; the melting point, in particular, is an indicator of molecular packing and crystal lattice energy, which influences solubility and stability.[7] In a regulated drug development environment, this would be one of the first characteristics determined to define the material's physical state and handling requirements.
Part 2: Critical Physicochemical Descriptors for Drug Viability
The success of a drug candidate is heavily reliant on three key physicochemical parameters: solubility, lipophilicity, and ionization state (pKa). These properties govern how the molecule behaves in the physiological environment. Understanding and optimizing them is a cornerstone of preformulation and lead optimization.[8]
Aqueous Solubility
-
Why It Matters: Poor aqueous solubility is a primary cause of failure for new drug candidates. A drug must dissolve in the gastrointestinal fluid to be absorbed and enter circulation. Glycosylation of small molecules is one of many strategies that can significantly improve their water solubility.[7]
-
Experimental Rationale: The "gold standard" for solubility determination is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution. This method is robust but can be time-consuming. In high-throughput screening, kinetic solubility assays are often employed to rapidly assess a large number of compounds, trading some precision for speed.[9]
Caption: Workflow for Equilibrium Solubility Measurement.
Lipophilicity (logP)
-
Why It Matters: Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial predictor of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. It is typically expressed as the octanol-water partition coefficient (logP). A delicate balance is required; too low a logP may result in poor absorption, while too high a logP can lead to poor aqueous solubility and high metabolic turnover.[9][10]
-
Experimental Rationale: Similar to solubility, the shake-flask method using octanol and water is the definitive technique. An aliquot of the compound is dissolved in a pre-saturated mixture of the two solvents, shaken to equilibrium, and the concentration in each phase is measured. For faster screening, reversed-phase high-performance liquid chromatography (RP-HPLC) is often used to estimate logP based on the compound's retention time.
Ionization Constant (pKa)
-
Why It Matters: The vast majority of drugs are weak acids or bases. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical because the ionization state affects both solubility (ionized form is usually more soluble) and membrane permeability (non-ionized form is more permeable). The amine group in 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is basic and will be protonated at physiological pH, significantly influencing its behavior.
-
Experimental Rationale: Potentiometric titration is a common and accurate method, where the compound is dissolved and titrated with a strong acid or base while monitoring the pH. Spectrophotometric methods are also widely used, leveraging the fact that the UV-Vis absorbance spectrum of a molecule often changes with its ionization state.
Caption: A typical analytical workflow for batch release.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of the QC lab. It is used to separate the main compound from any impurities, allowing for precise quantification of purity (e.g., area percent) and strength (assay vs. a reference standard). [3]* Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides an exact mass measurement, confirming the molecular weight and elemental composition of the compound and any detected impurities. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, confirming the identity and connectivity of atoms within the molecule. It is an unparalleled tool for unambiguous structure elucidation. [3]
Conclusion
The physicochemical profile of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol provides a critical lens through which its potential as a drug development candidate can be evaluated. While its structural features are intriguing, it is the compound's solubility, lipophilicity, and ionization state that will ultimately dictate its biological fate. This guide has outlined not only these core properties but also the rigorous, causality-driven experimental and quality control frameworks required to characterize them. For researchers and drug development professionals, a deep understanding of these principles is essential for navigating the path from chemical entity to clinical success, ensuring that promising molecules are built on a solid foundation of physicochemical viability.
References
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.). National Center for Biotechnology Information.
- 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol | 372144-00-8. (n.d.). Merck.
- 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information. (n.d.). NextSDS.
- A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma.
- 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride | 2061980-48-9. (n.d.). Merck.
- Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. (2022, December 7). ACS Publications.
- Physicochemical Principles Driving Small Molecule Binding to RNA. (2024, February 2). bioRxiv.
- Quality Control During Drug Development. (2022, December 8). Technology Networks.
- Characterization of Physicochemical Properties. (n.d.). Pace Analytical.
- Guidelines: Quality control. (2025, April 15). Health products policy and standards.
- Quality Guidelines. (n.d.). ICH.
- 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol. (n.d.). PubChemLite.
- 2-[(3,5-dichlorophenyl)amino]ethan-1-ol | 1020955-30-9. (n.d.). Molport.
- 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol | 78982-78-2. (n.d.). Merck.
- Selected amines and amino alcohols. (2023, May). Miljøstyrelsen.
Sources
- 1. www2.mst.dk [www2.mst.dk]
- 2. despharmaconsulting.com [despharmaconsulting.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. nextsds.com [nextsds.com]
- 5. 2-[(3,5-dichlorophenyl)amino]ethan-1-ol | 1020955-30-9 | Buy Now [molport.com]
- 6. PubChemLite - 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol (C8H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pacelabs.com [pacelabs.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]

